Ethyl 2-(4-(tert-butyl)benzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Properties
CAS No. |
357433-88-6 |
|---|---|
Molecular Formula |
C28H30N2O4S |
Molecular Weight |
490.6 g/mol |
IUPAC Name |
ethyl (2E)-2-[(4-tert-butylphenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H30N2O4S/c1-7-34-26(32)23-17(2)29-27-30(24(23)19-10-14-21(33-6)15-11-19)25(31)22(35-27)16-18-8-12-20(13-9-18)28(3,4)5/h8-16,24H,7H2,1-6H3/b22-16+ |
InChI Key |
GIPSNNUWHXHCJK-CJLVFECKSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C\C4=CC=C(C=C4)C(C)(C)C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CC=C(C=C4)C(C)(C)C)S2)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(4-Methoxyphenyl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate
Ethyl acetoacetate (0.01 mol), 4-methoxybenzaldehyde (0.01 mol), and thiourea (0.01 mol) undergo Biginelli condensation in ethanol under reflux (12 h). The intermediate precipitates upon cooling, yielding a white solid (mp 448–449 K).
Cyclization with 4-(tert-Butyl)Benzaldehyde
The tetrahydropyrimidine intermediate (0.01 mol) reacts with 4-(tert-butyl)benzaldehyde (0.01 mol) in glacial acetic acid (25 mL) and acetic anhydride (10 mL) under reflux (3 h). Sodium acetate (6 g) acts as a base, facilitating Knoevenagel condensation to form the benzylidene moiety. Post-reaction, the mixture is quenched in cold water, yielding a yellow solid.
Critical Parameters :
-
Temperature : 383–393 K (reflux)
-
Catalyst : Sodium acetate (0.06 mol)
Ultrasound-Assisted Synthesis
Ultrasonic irradiation enhances reaction efficiency by accelerating mass transfer and reducing activation energy. A solvent- and catalyst-free protocol achieves higher yields in shorter durations:
One-Pot Multicomponent Reaction
Ethyl acetoacetate (10 mmol), 4-methoxybenzaldehyde (10 mmol), thiourea (10 mmol), and 4-(tert-butyl)benzaldehyde (10 mmol) are irradiated using a 20 kHz ultrasonic probe (50 W/cm², 60°C, 45 min). The reaction progress is monitored via TLC (hexane:ethyl acetate, 3:1).
Advantages Over Conventional Methods :
-
Time Reduction : 45 min vs. 3 h (thermal)
-
Yield Improvement : 85–90%
-
Eco-Friendly Profile : Eliminates solvents and hazardous catalysts.
Structural Characterization
X-Ray Crystallography
Single-crystal X-ray analysis confirms the flattened boat conformation of the dihydropyrimidine ring and π–π stacking interactions (centroid separation: 3.661 Å).
Crystal Data :
| Parameter | Value |
|---|---|
| Formula | C₂₇H₂₈N₂O₇S |
| Crystal System | Triclinic, P1 |
| a (Å) | 10.485(2) |
| b (Å) | 10.854(2) |
| c (Å) | 11.318(2) |
| α (°) | 83.42(3) |
| β (°) | 77.65(3) |
| γ (°) | 89.00(3) |
| Volume (ų) | 1250.0(4) |
| Density (g/cm³) | 1.394 |
Spectroscopic Analysis
-
¹H NMR (CDCl₃) : δ 1.23 (3H, m, CH₂CH₃), 2.60 (3H, s, CH₃), 3.78 (3H, s, OCH₃), 4.13 (2H, m, CH₂CH₃), 6.85–7.74 (aromatic protons).
-
IR (KBr) : 1720 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C).
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Time | Conditions |
|---|---|---|---|
| Thermal Reflux | 72–80 | 3 h | Glacial acetic acid, reflux |
| Ultrasound | 85–90 | 45 min | Solvent-free, 60°C |
Ultrasound irradiation outperforms thermal methods by reducing reaction time 4-fold and improving yield by 10–15%. The absence of solvents aligns with green chemistry principles, minimizing waste generation.
Mechanistic Insights
The reaction proceeds via:
-
Biginelli Condensation : Formation of the tetrahydropyrimidine core.
-
Knoevenagel Reaction : Introduction of the 4-(tert-butyl)benzylidene group.
-
Cyclization : Thiazole ring closure facilitated by acetic anhydride.
Key Transition States :
-
Nucleophilic attack of the thiol group on the carbonyl carbon.
-
Dehydration to form the conjugated benzylidene system.
Challenges and Optimization Strategies
Byproduct Formation
Excess acetic anhydride may lead to acetylated byproducts. Optimization involves stoichiometric control (1:1 molar ratio of aldehyde to tetrahydropyrimidine).
Chemical Reactions Analysis
Thiazolo[3,2-a]pyrimidine Formation
The tetrahydropyrimidine intermediate undergoes cyclization with thiazole precursors to form the fused thiazolo[3,2-a]pyrimidine ring. Key steps include:
-
Condensation : Reaction with 2-aminothiazole derivatives under acidic conditions.
-
Cyclization : Intramolecular cyclization using NaOMe/MeOH to close the thiazole ring .
Example Reaction Pathway :
-
Intermediate formation : Ethyl 4-(4-(tert-butyl)phenyl)-6-ethoxy-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
-
Cyclization : Treated with thiourea analogs (e.g., 4-methoxyphenyl thiourea) in ethanol under reflux to form the thiazolo ring .
Ester Hydrolysis
The ethyl ester group at position 6 undergoes hydrolysis under basic conditions to yield carboxylic acid derivatives:
-
Conditions : NaOH (2M), ethanol/water (1:1), 80°C, 4 hours .
-
Product : 2-(4-(tert-butyl)benzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid.
Substitution at the Thiazole Ring
Electrophilic substitution occurs at the electron-rich thiazole ring:
-
Bromination : NBS (N-bromosuccinimide) in CCl₄ introduces bromine at position 2 or 7.
-
Methoxy Group Oxidation : The 4-methoxyphenyl substituent is oxidized to a quinone using ceric ammonium nitrate (CAN) .
Catalytic Efficiency and Substrate Scope
DIPEAc outperforms traditional catalysts in Biginelli reactions, as shown below :
Catalyst Screening for Pyrimidine Core Synthesis
| Catalyst | Medium | Time | Yield (%) |
|---|---|---|---|
| DIPEAc | Neat | 45 min | 94 |
| Cs₂CO₃ | EtOH | 7 h | 61 |
| ChCl:2urea | Neat | 2 h | 80 |
Substrate Scope for Aldehyde Components
| Aldehyde Substituent | Product Yield (%) |
|---|---|
| 4-NO₂ (Electron-withdrawing) | 89 |
| 4-OMe (Electron-donating) | 93 |
| 2-Thienyl (Heteroaromatic) | 85 |
Stability and Reactivity Trends
-
Thermal Stability : Decomposes above 250°C without melting, indicating high thermal robustness .
-
pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 12) conditions .
-
Photoreactivity : The benzylidene moiety undergoes [2+2] cycloaddition under UV light, forming dimeric products.
Key Spectral Data for Reaction Monitoring
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties , particularly against various human cancer cell lines. The thiazolo[3,2-a]pyrimidine scaffold is known for its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Case Studies
A series of synthesized thiazole-pyrimidine derivatives were evaluated for their cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : The compound demonstrated significant growth inhibition with an IC50 value indicating potent activity compared to standard chemotherapeutics .
- HepG2 (Liver Cancer) : The compound also exhibited promising results against liver carcinoma, showcasing its potential as a multi-target anticancer agent .
Antimicrobial Properties
The compound has shown promising antimicrobial activity , making it a candidate for further development as an antibacterial or antifungal agent.
Spectrum of Activity
Research indicates that derivatives of thiazolo[3,2-a]pyrimidines possess broad-spectrum antimicrobial properties:
- Effective against both Gram-positive and Gram-negative bacteria.
- Potential antifungal activity against common pathogens.
Synthetic Utility
Ethyl 2-(4-(tert-butyl)benzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate serves as a versatile building block in organic synthesis.
Synthetic Routes
The synthesis of this compound can be achieved through various methodologies:
- Condensation Reactions : Utilizing readily available aldehydes and ketones to form the thiazolo-pyrimidine structure.
- Multistep Synthesis : Employing different reaction conditions to optimize yield and purity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.
Key Structural Features
Certain modifications can enhance its efficacy:
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(tert-butyl)benzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biological pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Substituent Effects on Thiazolo[3,2-a]pyrimidine Derivatives
Key Observations:
- Steric Effects: The tert-butyl group in the target compound introduces steric bulk, which may hinder intermolecular interactions compared to smaller substituents like bromo or methoxy. For example, bromophenyl derivatives exhibit π-halogen interactions in crystal lattices , whereas carboxybenzylidene analogs form hydrogen bonds with solvents like DMF .
- Fluorinated analogs (e.g., 2-fluoro-4-methoxy) leverage halogen bonding for improved target binding .
- Biological Activity: Derivatives with morpholinomethyl (e.g., compound 9e) or biphenyl groups demonstrate antimicrobial and antioxidant activities, respectively .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
The tert-butyl group likely increases melting points and organic solvent solubility compared to halogenated or polar analogs.
Biological Activity
Ethyl 2-(4-(tert-butyl)benzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, chemical properties, and biological activities based on diverse research findings.
Molecular Formula: C28H30N2O4S
Molecular Weight: 494.62 g/mol
IUPAC Name: this compound
InChI Key: MQFSKYXSXUEZFP-KGENOOAVSA-N
The compound features a thiazolo-pyrimidine core structure that is often associated with various pharmacological activities. The presence of substituents such as tert-butyl and methoxy groups enhances its lipophilicity and potentially its biological activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Condensation Reactions: Utilizing catalysts like piperidine or pyridine.
- Cyclization Reactions: Employing reagents such as phosphorus oxychloride (POCl₃).
- Esterification: Using ethanol and acid catalysts.
Anticancer Activity
Recent studies have indicated that compounds with similar thiazolo-pyrimidine structures exhibit significant anticancer properties. For example, derivatives of thiazole have shown moderate anti-proliferative action against various cancer cell lines, with some compounds demonstrating IC₅₀ values lower than standard chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Thiazolo-Pyrimidine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 9 | A-431 (skin cancer) | 1.61 ± 1.92 | |
| Compound 10 | Jurkat (leukemia) | 1.98 ± 1.22 | |
| Ethyl derivative | Various lines | TBD | Current Study |
Anti-inflammatory Activity
Thiazole derivatives have also been investigated for their anti-inflammatory properties. For instance, specific derivatives were found to inhibit TNF-α production in vitro, suggesting potential applications in treating inflammatory diseases .
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:
- Inhibition of Protein Kinases: Similar compounds have been shown to inhibit kinases involved in cell proliferation.
- Modulation of Apoptotic Pathways: Compounds can induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic factors.
Case Studies and Research Findings
- Study on Cytotoxicity: A study demonstrated that a related thiazolo-pyrimidine compound exhibited selective cytotoxicity against human lung adenocarcinoma cells (A549), highlighting the potential for targeted cancer therapies .
- Molecular Docking Studies: In silico studies have suggested that the compound can effectively bind to target proteins involved in cancer progression, further supporting its potential as an anticancer agent .
Q & A
Q. Advanced
- Chromatographic Profiling : Use HPLC-PDA/MS to identify byproducts (e.g., uncyclized intermediates or oxidation products). For example, ethyl acetate extracts may contain residual thiourea derivatives .
- Recrystallization Optimization : Screen solvent pairs (e.g., ethanol/hexane) to maximize crystal purity. The 4-carboxy derivative co-crystallizes with DMF, requiring iterative solvent washing .
- Mechanistic Studies : Employ <sup>13</sup>C labeling to track carbon flow during cyclization, identifying steps prone to side reactions .
How does the compound’s stability under varying pH and temperature conditions impact storage and experimental design?
Q. Advanced
- pH Stability : Conduct accelerated stability studies (25°C/60% RH, 40°C/75% RH) across pH 1–13. Thiazolopyrimidines typically degrade in acidic conditions via hydrolysis of the ester group .
- Thermal Analysis : Differential scanning calorimetry (DSC) reveals a melting point of 427–428 K, with decomposition above 500 K. Store at -20°C under inert atmosphere (N2) to prevent oxidation .
What spectroscopic techniques are most effective for monitoring reaction progress and characterizing intermediates?
Q. Basic
- NMR : <sup>1</sup>H NMR tracks the disappearance of benzaldehyde protons (δ 9.8–10.2 ppm) and emergence of thiazolopyrimidine protons (δ 6.5–7.8 ppm) .
- IR Spectroscopy : Confirm cyclization via loss of thiol (-SH) stretch (~2550 cm<sup>-1</sup>) and appearance of C=O stretches (1680–1720 cm<sup>-1</sup>) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
